molecular formula C24H25N3O6 B14976176 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

Cat. No.: B14976176
M. Wt: 451.5 g/mol
InChI Key: JLSCAZTUHMZDKA-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety, a piperazine ring, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the oxazole derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone: Unique due to its combination of benzodioxole, piperazine, and oxazole rings.

    This compound: Similar in structure but may differ in functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C24H25N3O6/c1-29-19-6-4-17(12-21(19)30-2)18-13-23(33-25-18)24(28)27-9-7-26(8-10-27)14-16-3-5-20-22(11-16)32-15-31-20/h3-6,11-13H,7-10,14-15H2,1-2H3

InChI Key

JLSCAZTUHMZDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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